molecular formula C12H10N2 B8581653 1-(1h-Indol-3-yl)cyclopropanecarbonitrile CAS No. 218772-64-6

1-(1h-Indol-3-yl)cyclopropanecarbonitrile

Cat. No. B8581653
CAS RN: 218772-64-6
M. Wt: 182.22 g/mol
InChI Key: QURNDJMKRAFDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1h-Indol-3-yl)cyclopropanecarbonitrile is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1h-Indol-3-yl)cyclopropanecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Indol-3-yl)cyclopropanecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

218772-64-6

Product Name

1-(1h-Indol-3-yl)cyclopropanecarbonitrile

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(1H-indol-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H10N2/c13-8-12(5-6-12)10-7-14-11-4-2-1-3-9(10)11/h1-4,7,14H,5-6H2

InChI Key

QURNDJMKRAFDHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1H-indole-3-ylacetonitrile (18.7 g) was dissolved in tetrahydrofuran (240 mL) and, after cooling to −30° C., lithium diisopropylamide (2.0M heptane/tetrahydrofuran/ethylbenzene solution, 240 mL) was added dropwise, followed by stirring at −5° C. for 30 minutes. The reaction mixture was cooled to −30° C. and 1-bromo-2-chloroethane (11.0 mL) was added dropwise, followed by stirring for 2 hours while heating to 0° C. The reaction mixture was poured into ice/hydrochloric acid (2N, 360 mL) and extracted with ethyl acetate. The organic layer was washed in turn with water, an aqueous saturated sodium hydrogen carbonate solution and saturated saline, dried over anhydrous magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1) to obtain a compound and the compound was recrystallized from (hexane:ethyl acetate=1:1) to obtain the titled compound having the following physical properties (8.67 g).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice hydrochloric acid
Quantity
360 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CC(C)[N-]C(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.